tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate: is a chemical compound known for its unique structure and properties It features a tert-butyl group attached to a pyridine ring, which is further substituted with a trifluoromethyl group at the 4-position and a carbamate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(trifluoromethyl)pyridine-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products:
Substitution Reactions: Products include substituted pyridines.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include oxidized or reduced pyridine derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
Comparison: tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is unique due to the specific positioning of the trifluoromethyl and carbamate groups on the pyridine ring. This configuration imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethyl group at the 4-position enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H13F3N2O2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-7(4-5-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
InChI Key |
JOWLQHGZPMKODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.